Cas no 1605-18-1 (1,4-Diisopropenylbenzene)

1,4-Diisopropenylbenzene structure
Productnaam:1,4-Diisopropenylbenzene
1,4-Diisopropenylbenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Di(prop-1-en-2-yl)benzene
- 1,4-Diisopropenylbenzene
- Benzene,1,4-bis(1-methylethenyl)-
- 1,4-bis(prop-1-en-2-yl)benzene
- NSC 84197
- p-Diisopropenylbenzene
- BENZENE, 1,4-BIS(1-METHYLETHENYL)-
- 1,4-Bis(1-methylvinyl)benzene
- Benzene, p-diisopropenyl-
- 1,4-Bis(1-methylethenyl)benzene
- p-Isopropenyl-alpha-methylstyrene
- C25D5LMF5S
- ZENYUPUKNXGVDY-UHFFFAOYSA-N
- Benzene, p-diisopropenyl- (6CI,7CI,8CI)
- NSC84197
- 1,4-diisopropenyl-benzene
- Benzene,4-b
- Benzene,4-bis(1-methylethenyl)-
- NS00025229
- FT-0730936
- DTXSID6038794
- 1605-18-1
- D89965
- p-Diisopropenyl benzene,polymer
- BRN 1634094
- AKOS006229180
- NSC-84197
- AS-61778
- D1973
- MFCD00043637
- Q27275089
- UNII-C25D5LMF5S
- EINECS 216-515-0
- DTXCID4018794
- 4-05-00-01557 (Beilstein Handbook Reference)
- Benzene, p-diisopropenyl-(6CI,7CI,8CI)
-
- MDL: MFCD00043637
- Inchi: 1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3
- InChI-sleutel: ZENYUPUKNXGVDY-UHFFFAOYSA-N
- LACHT: C1(C(=C([H])[H])C([H])([H])[H])C([H])=C([H])C(C(=C([H])[H])C([H])([H])[H])=C([H])C=1[H]
- BRN: 1634094
Berekende eigenschappen
- Exacte massa: 158.11000
- Monoisotopische massa: 158.11
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- Aantal tautomers: nothing
- Oppervlakte lading: 0
- XLogP3: 4.7
Experimentele eigenschappen
- Kleur/vorm: Not determined.
- Dichtheid: 0.873±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 63.0 to 67.0 deg-C
- Kookpunt: 46-48 ºC (0.07 Torr)
- Vlampunt: 93.3±7.6 ºC,
- Brekindex: 1.4840 (estimate)
- Oplosbaarheid: Insuluble (4.9E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogboekP: 3.75280
- Oplosbaarheid: Not determined
- Dampfdruk: 0.1±0.2 mmHg at 25°C
1,4-Diisopropenylbenzene Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Waarschuwingsverklaring:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-36/37/39
- RTECS:CY8536000
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:0-10°C
1,4-Diisopropenylbenzene Douanegegevens
- HS-CODE:2902909090
- Douanegegevens:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,4-Diisopropenylbenzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1973-10G |
1,4-Diisopropenylbenzene |
1605-18-1 | >98.0%(GC) | 10g |
¥1760.00 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75215-1g |
1,4-Di(prop-1-en-2-yl)benzene |
1605-18-1 | 98% | 1g |
¥238.0 | 2023-09-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1973-5g |
1,4-Diisopropenylbenzene |
1605-18-1 | >98.0%(GC) | 5g |
¥990.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EG344-1g |
1,4-Diisopropenylbenzene |
1605-18-1 | 98.0%(GC) | 1g |
¥344.0 | 2022-05-30 | |
A2B Chem LLC | AA82707-10g |
1,4-Diisopropenylbenzene |
1605-18-1 | >98.0%(GC) | 10g |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AA82707-25g |
1,4-Diisopropenylbenzene |
1605-18-1 | 98% mix TBC as stabilizer | 25g |
$316.00 | 2024-04-20 | |
1PlusChem | 1P001SFN-1g |
Benzene, 1,4-bis(1-methylethenyl)- |
1605-18-1 | 98% mix TBC as stabilizer | 1g |
$28.00 | 2023-12-20 | |
Crysdot LLC | CD12136783-100g |
1,4-Di(prop-1-en-2-yl)benzene |
1605-18-1 | 95+% | 100g |
$564 | 2024-07-23 | |
eNovation Chemicals LLC | D752888-250mg |
Benzene, 1,4-bis(1-methylethenyl)- |
1605-18-1 | 98.0% | 250mg |
$70 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238624-25g |
1,4-Diisopropenylbenzene |
1605-18-1 | 97% | 25g |
¥3919 | 2023-04-15 |
1,4-Diisopropenylbenzene Gerelateerde literatuur
-
Khai Leok Chan,Alan Sellinger Org. Biomol. Chem. 2009 7 3976
-
2. 4,7-Dioxooctanoic acid from the acid catalysed reaction of (E)-4-(2-furyl)but-3-enone. Electrochemical hydrogenation of some furan derivativesAjita M. Abeysekera,Shiyamalie Amaratunge,James Grimshaw,Nihal Jayeweera,Gemini Senanayake J. Chem. Soc. Perkin Trans. 1 1991 2021
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3. 114. Analgesics. Part II. The synthesis of amidone and some of its analoguesJ. Attenburrow,J. Elks,B. A. Hems,K. N. Speyer J. Chem. Soc. 1949 510
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Stefan Schulz,Jeroen S. Dickschat Nat. Prod. Rep. 2007 24 814
-
Christian A. Citron,Lena Barra,Joachim Wink,Jeroen S. Dickschat Org. Biomol. Chem. 2015 13 2673
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1605-18-1)1,4-Diisopropenylbenzene

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):389.0